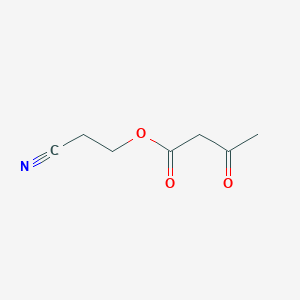

6-Cyano-3-oxohexanoate

Descripción

Overview of β-Keto Esters in Organic Synthesis

β-keto esters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. fiveable.me This specific arrangement of functional groups makes them highly valuable in organic synthesis. They serve as important building blocks for the creation of more complex molecules due to their unique reactivity. fiveable.mersc.org

One of the key features of β-keto esters is the acidity of the α-hydrogens, located between the two carbonyl groups. This allows for the easy formation of enolates when treated with a base. fiveable.me These enolates are potent nucleophiles and can participate in a variety of reactions, including alkylation, aldol (B89426) condensations, and Claisen condensations, facilitating the formation of new carbon-carbon bonds. fiveable.meaklectures.com Furthermore, β-keto esters can undergo hydrolysis and decarboxylation to yield ketones, providing a pathway to synthesize more complex ketone structures. aklectures.com Their dual electrophilic and nucleophilic nature makes them indispensable in the synthesis of a wide range of compounds. researchgate.netresearchgate.net

Significance of the 2-Cyanoethyl Moiety in Molecular Design

The 2-cyanoethyl group is a functional group with the formula -CH2CH2CN. In molecular design, it is frequently employed as a protecting group, particularly for hydroxyl and phosphate (B84403) groups. fiveable.mewikipedia.org This is especially prominent in the automated solid-phase synthesis of DNA and RNA, where it protects the 5'-hydroxyl group of nucleosides and the phosphodiester backbone. fiveable.meatdbio.combiotage.com The cyanoethyl group provides stability during the synthesis cycles and can be readily removed under mild basic conditions, a process known as de-cyanoethylation. fiveable.mewikipedia.org This strategic use of the 2-cyanoethyl group allows for precise and controlled chemical transformations, which is crucial in the multi-step synthesis of complex biomolecules. fiveable.me

The process of attaching a 2-cyanoethyl group is known as cyanoethylation, which typically involves the reaction of a nucleophile with acrylonitrile (B1666552). wikipedia.org This versatility makes the 2-cyanoethyl moiety a valuable tool for chemists in various fields.

Historical Context and Evolution of Research on 2-Cyanoethyl 3-oxobutanoate

The synthesis of 2-Cyanoethyl 3-oxobutanoate can be achieved through several methods. One common laboratory-scale synthesis involves the reaction of 2,2,6-Trimethyl-4H-1,3-dioxan-4-one with 3-hydroxypropionitrile (B137533) in a solvent like o-xylene (B151617) at elevated temperatures. chemicalbook.com Another approach involves the reaction of 2-cyanoethyl acetoacetate (B1235776) with ammonia (B1221849) in methanol (B129727) to produce 2-cyanoethyl 3-aminobut-2-enoate. prepchem.com

Historically, research on β-keto esters, in general, has been extensive, with palladium-catalyzed reactions of their allylic esters being a significant area of development. nih.gov While specific early research milestones for 2-Cyanoethyl 3-oxobutanoate are not extensively documented in readily available literature, its use as an intermediate in the synthesis of various pharmaceuticals indicates its long-standing importance in medicinal chemistry.

Current Research Landscape and Future Directions for 2-Cyanoethyl 3-oxobutanoate Studies

Current research continues to explore the utility of 2-Cyanoethyl 3-oxobutanoate as a versatile building block in organic synthesis. It is recognized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. cymitquimica.com For example, it is used in the synthesis of the dihydropyridine (B1217469) calcium channel blocker Felodipine-d3 and the non-steroidal mineralocorticoid receptor antagonist Finerenone. chemicalbook.comlongshinebiotech.compharmaffiliates.com

Future research directions may focus on developing more efficient and environmentally friendly synthetic routes to 2-Cyanoethyl 3-oxobutanoate and its derivatives. Given the reactivity of its functional groups, there is potential for its use in the development of novel heterocyclic compounds and other complex molecular architectures with interesting biological activities. Further investigations into its reaction mechanisms and the exploration of its utility in new synthetic methodologies are likely to continue.

Interdisciplinary Relevance of 2-Cyanoethyl 3-oxobutanoate in Advanced Materials and Medicinal Chemistry

The interdisciplinary relevance of 2-Cyanoethyl 3-oxobutanoate is primarily centered on its applications in medicinal chemistry and, to a lesser extent, potentially in materials science.

In medicinal chemistry , its role as a key intermediate is well-established. It is a precursor in the synthesis of various pharmaceuticals, including antihistamines like Oxatomide and cardiovascular drugs. cphi-online.com Its ability to participate in reactions to form complex heterocyclic structures is particularly valuable in drug discovery and development. For instance, it can be used to create 1,4-dihydropyridine (B1200194) derivatives, which are important in antihypertensive agents. Research has also indicated that some derivatives of 2-cyanoethyl compounds may possess antimicrobial properties.

In the field of advanced materials , while direct applications of 2-Cyanoethyl 3-oxobutanoate are not as prominent, its functional groups suggest potential uses. The nitrile group can be involved in polymerization reactions or can be modified to introduce other functionalities into polymers. The presence of both a ketone and an ester group offers multiple points for chemical modification, which could be exploited in the design of new materials with specific properties. ontosight.ai For example, it has been used in the synthesis of compounds that are components of polymer material additives. cphi-online.com

Propiedades

Número CAS |

65193-87-5 |

|---|---|

Fórmula molecular |

C7H8NO3- |

Peso molecular |

154.14 g/mol |

Nombre IUPAC |

6-cyano-3-oxohexanoate |

InChI |

InChI=1S/C7H9NO3/c8-4-2-1-3-6(9)5-7(10)11/h1-3,5H2,(H,10,11)/p-1 |

Clave InChI |

UWPWZRNQCDVCKT-UHFFFAOYSA-M |

SMILES canónico |

CC(=O)CC(=O)OCCC#N |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

2-Cyanoethyl 3-Oxobutanoate; β-Cyanoethyl Acetoacetate; 3-Oxobutanoic Acid 2-Cyanoethyl Ester |

Origen del producto |

United States |

Synthetic Methodologies for 2 Cyanoethyl 3 Oxobutanoate

Esterification Routes for 2-Cyanoethyl 3-oxobutanoate

The formation of 2-Cyanoethyl 3-oxobutanoate hinges on the creation of an ester bond between a 3-oxobutanoic acid moiety and 2-cyanoethanol. The strategies to achieve this vary in their reagents, conditions, and efficiency, each presenting distinct advantages and challenges.

Direct Esterification Approaches

Direct esterification, classically known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This method is governed by an equilibrium, which can be shifted toward the product ester by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

However, the application of direct esterification to the synthesis of β-keto esters like 2-Cyanoethyl 3-oxobutanoate is significantly hampered by the inherent instability of the β-keto acid precursor, 3-oxobutanoic acid (acetoacetic acid). rsc.org This compound is prone to rapid decarboxylation (loss of CO₂) to yield acetone, especially under the acidic and heated conditions required for Fischer esterification. rsc.org

Due to the unstable nature of the β-keto acid, alternative strategies that bypass the direct use of 3-oxobutanoic acid are more common. One such prevalent method is transesterification . This process begins with a more stable, commercially available ester of 3-oxobutanoic acid, such as methyl acetoacetate (B1235776) or ethyl acetoacetate. rsc.org The alkyl group of this starting ester is then exchanged for the 2-cyanoethyl group from 2-cyanoethanol. This reaction is typically catalyzed by acids, bases, or enzymes. rsc.orgnih.gov Lewis acids, in particular, have been shown to effectively catalyze the transesterification between an acetoacetate and a hydroxy nitrile to generate the desired product. google.com

| Method | Reactants | Catalyst | Key Challenge/Feature |

| Fischer Esterification | 3-Oxobutanoic Acid + 2-Cyanoethanol | Strong Acid (e.g., H₂SO₄) | Impractical due to the instability and decarboxylation of 3-oxobutanoic acid. rsc.org |

| Transesterification | Methyl/Ethyl 3-oxobutanoate + 2-Cyanoethanol | Acid, Base, or Enzyme | Bypasses the use of unstable 3-oxobutanoic acid; a more viable route. rsc.orgnih.govgoogle.com |

Acyl Chloride Method: 3-Oxobutanoic Acid and 2-Cyanoethanol Condensation

A more effective and irreversible alternative to direct esterification involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. libretexts.org The process involves two main steps:

Conversion of 3-oxobutanoic acid to its corresponding acyl chloride, 3-oxobutanoyl chloride.

Reaction of the acyl chloride with 2-cyanoethanol to form the final ester, 2-Cyanoethyl 3-oxobutanoate.

This method avoids the equilibrium limitations of Fischer esterification, as the reaction between an acyl chloride and an alcohol is typically rapid and proceeds to completion. libretexts.org A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org

Thionyl chloride is a widely used reagent for converting carboxylic acids into acyl chlorides. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification. libretexts.orgchemguide.co.uk

The resulting 3-oxobutanoyl chloride is then reacted with 2-cyanoethanol: CH₃COCH₂COCl + HOCH₂CH₂CN → CH₃COCH₂COOCH₂CH₂CN + HCl

A summary of the conditions is presented below.

| Reagent | Role | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | SO₂, HCl (gaseous) | Byproducts are easily removed, driving the reaction forward. libretexts.orgchemguide.co.uk |

| Pyridine (optional) | Base | Pyridinium hydrochloride | Neutralizes HCl byproduct from the second step. |

Oxalyl chloride is another excellent reagent for the preparation of acyl chlorides from carboxylic acids. libretexts.orgchemicalbook.com It is often preferred for reactions that require milder conditions, as it can be used at lower temperatures. chemicalbook.com Similar to thionyl chloride, the byproducts are all gaseous—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—which simplifies workup. chemicalbook.com

The reaction proceeds as follows: CH₃COCH₂COOH + (COCl)₂ → CH₃COCH₂COCl + CO (g) + CO₂ (g) + HCl (g)

The subsequent reaction with 2-cyanoethanol is the same as in the thionyl chloride method. Oxalyl chloride is sometimes used with a catalytic amount of dimethylformamide (DMF). reddit.com

| Reagent | Role | Byproducts | Advantages |

| Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride | CO, CO₂, HCl (gaseous) | Reaction can often be performed under milder conditions than with SOCl₂. chemicalbook.com |

| Dimethylformamide (DMF) | Catalyst (optional) | - | Accelerates the formation of the acyl chloride. reddit.com |

The generation of HCl during acyl chloride formation presents a challenge when the substrate contains acid-sensitive (labile) functional groups, such as Boc-protected amines or certain acetals. The acidic conditions can cause premature cleavage of these protecting groups. reddit.com

Several strategies can be employed to mitigate this issue:

Use of a Base: A non-nucleophilic base, such as pyridine or triethylamine, can be added to the reaction mixture. The base acts as an HCl scavenger, neutralizing the acid as it is formed. libretexts.org

Low Temperatures: Performing the reaction at low temperatures (e.g., -20 °C to 0 °C) can slow down the rate of acid-catalyzed degradation of sensitive groups. reddit.com

In Situ Formation: The acyl chloride can be generated and immediately reacted with the alcohol in the same pot without isolation. This minimizes the exposure of the entire molecule to the harsh conditions for an extended period.

Carbodiimide-Mediated Esterification

Carbodiimide-mediated coupling is a very mild and common method for forming ester bonds, particularly when dealing with sensitive substrates. This approach avoids the need for harsh reagents like thionyl chloride or oxalyl chloride. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid. rsc.org

The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack by the alcohol (2-cyanoethanol) to form the desired ester. A catalyst, typically 4-dimethylaminopyridine (DMAP), is often added to facilitate the reaction. rsc.org

| Reagent | Abbreviation | Role |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carboxylic acid activating agent |

| Dicyclohexylcarbodiimide | DCC | Carboxylic acid activating agent |

| 4-Dimethylaminopyridine | DMAP | Acyl transfer catalyst |

The primary byproduct of this reaction is a urea (B33335) derivative (e.g., dicyclohexylurea when using DCC), which can sometimes complicate purification, although water-soluble ureas are formed when using EDC, simplifying its removal.

Transesterification Processes

Transesterification is an alternative and widely used method for the synthesis of 2-cyanoethyl 3-oxobutanoate. This process involves the reaction of an acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, with 2-cyanoethanol in the presence of a catalyst. This method is advantageous as it often utilizes commercially available and inexpensive starting materials. nih.gov The reaction equilibrium is typically shifted towards the product by using an excess of the reactant alcohol or by removing the alcohol byproduct.

The transesterification of acetoacetate esters with 2-cyanoethanol can be effectively catalyzed by strong acids like sulfuric acid (H₂SO₄). In this process, the acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by 2-cyanoethanol. youtube.com

A study on the synthesis of ethyl acetate (B1210297) through acid-catalyzed esterification highlighted that the reaction temperature and the amount of catalyst are crucial parameters for achieving high yields. hillpublisher.comeverant.org Similar principles apply to the transesterification for producing 2-cyanoethyl 3-oxobutanoate. The reaction is reversible, and to drive it to completion, it is often necessary to remove the lower-boiling alcohol (e.g., ethanol or methanol) by distillation.

Lewis acids, such as boric acid and zinc/iodine, have also been shown to be effective catalysts for the transesterification of β-keto esters. nih.gov These catalysts offer an environmentally benign alternative to strong mineral acids.

Base-catalyzed transesterification is another viable route for the synthesis of 2-cyanoethyl 3-oxobutanoate. Common bases used for this purpose include alkoxides, such as sodium ethoxide, and carbonates, like cesium carbonate. nih.gov The mechanism involves the deprotonation of 2-cyanoethanol by the base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the starting acetoacetate ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the desired product and a new alkoxide. nih.gov

Research on the transesterification of β-keto esters has shown that less sterically hindered primary alcohols, such as 2-cyanoethanol, react faster and give higher yields compared to secondary or tertiary alcohols. nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high conversion rates.

Table 2: Comparison of Transesterification Catalysts

| Catalyst Type | Examples | Mechanism |

|---|---|---|

| Acid Catalysts | H₂SO₄, Boric Acid, Lewis Acids | Protonation of the carbonyl oxygen increases electrophilicity. |

| Base Catalysts | Sodium Ethoxide, Cesium Carbonate | Deprotonation of the alcohol increases its nucleophilicity. |

Advanced Synthetic Strategies for 2-Cyanoethyl 3-oxobutanoate

In addition to traditional methods, advanced synthetic strategies are being explored to improve the efficiency, safety, and environmental friendliness of 2-cyanoethyl 3-oxobutanoate synthesis.

One such approach is the use of flow chemistry . This technique involves carrying out reactions in a continuous stream rather than in a batch reactor. Flow chemistry offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), and improved safety, especially when dealing with hazardous reagents or exothermic reactions. mdpi.com The implementation of flow chemistry could lead to higher yields and purity of 2-cyanoethyl 3-oxobutanoate, as well as easier scalability of the process. researchgate.net

Another promising area is biocatalysis , which utilizes enzymes to catalyze chemical reactions. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the need for harsh chemicals and minimizing waste. Lipases are a class of enzymes that have been successfully employed in the transesterification of β-keto esters. nih.gov The use of enzymatic catalysts for the synthesis of 2-cyanoethyl 3-oxobutanoate could provide a greener and more sustainable manufacturing process.

Microwave-assisted synthesis is another advanced technique that can significantly reduce reaction times and increase yields. synarchive.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to enhanced reaction rates and cleaner product formation compared to conventional heating methods.

Synthesis from 2,2,6-Trimethyl-4H-1,3-dioxin-4-one and 3-Hydroxypropionitrile (B137533)

A common and effective laboratory-scale synthesis of 2-Cyanoethyl 3-oxobutanoate involves the reaction of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one with 3-hydroxypropionitrile. chemicalbook.com This method is valued for its high yield. The reaction is typically conducted at elevated temperatures in an organic solvent.

One documented procedure specifies heating a mixture of 2,2,6-Trimethyl-4H-1,3-dioxan-4-one (15.50 g, 109.0 mmol) and 3-hydroxypropionitrile (7.75 g, 109 mmol) in o-xylene (B151617) (20 mL). chemicalbook.com The reaction is maintained at 141°C for 2 hours. chemicalbook.com After cooling to room temperature, the solvent is removed by evaporation to yield the product as a pale yellow oil, achieving a high yield of 98.30%. chemicalbook.com

Another similar method involves reacting 1.42g (10mmol) of 2,2,6-trimethyl-1,3-dioxin-4-one with 0.82mL (approximately 12mmol) of 2-hydroxy-acetonitrile (an alternative name for 3-hydroxypropionitrile) dissolved in 10mL of ethylene. chemicalbook.com This mixture is heated to 140-145°C and refluxed for one hour. chemicalbook.com Following cooling and solvent evaporation, the residue is purified by flash column chromatography to afford the pure compound with a 90% yield. chemicalbook.com

Reaction Conditions for Synthesis from 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2,2,6-Trimethyl-4H-1,3-dioxan-4-one | 3-hydroxypropionitrile | o-xylene | 141°C | 2 hours | 98.30% chemicalbook.com |

| 2,2,6-trimethyl-1,3-dioxin-4-one | 2-hydroxy-acetonitrile | ethylene | 140-145°C | 1 hour | 90% chemicalbook.com |

Novel Process Development for Scaled-Up Production

As an industrially significant chemical intermediate, for example in the synthesis of pharmaceuticals like Finerenone, the development of scalable and efficient manufacturing processes for 2-Cyanoethyl 3-oxobutanoate is critical. longshinebiotech.com

Optimization of Reaction Conditions for High Yields

For large-scale applications, achieving high purity and yield is paramount. Traditional synthesis methods often result in product purity of less than 90%. google.com An improved process focuses on carefully controlling the molar ratios of the reactants, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) and 2-cyanoethanol (CE), within the reaction mixture. google.com

Purification Techniques for Industrial Scale

A key challenge in the scaled-up production of 2-Cyanoethyl 3-oxobutanoate is the management of byproducts, such as acetone, which forms during the reaction of TMD and 2-cyanoethanol. google.com For industrial-scale purification, integrating a distillation column with the reaction vessel allows for the continuous removal of acetone as it is formed. google.com This in-situ purification technique helps to drive the reaction equilibrium towards the product and simplifies downstream processing, contributing to a more efficient and economical large-scale synthesis.

Green Chemistry Approaches in 2-Cyanoethyl 3-oxobutanoate Synthesis

While specific green chemistry protocols for 2-Cyanoethyl 3-oxobutanoate are not extensively detailed, principles from related syntheses offer a pathway toward more environmentally friendly methods. Research on the synthesis of structurally similar 2-cyano-3-phenylacrylic acid derivatives highlights the use of an organocatalyst, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in water at ambient temperatures. mspmbeed.com

This approach stands in contrast to the high-temperature, organic solvent-based methods commonly used for 2-Cyanoethyl 3-oxobutanoate synthesis. Adopting green chemistry principles for the target compound could involve:

Replacing volatile organic solvents: Utilizing water as the reaction medium. mspmbeed.com

Lowering energy consumption: Performing the reaction at room temperature instead of elevated temperatures of 140-145°C. chemicalbook.commspmbeed.com

Employing organocatalysis: Using catalysts like DBU to promote the reaction under milder conditions. mspmbeed.com

Such strategies would reduce the environmental impact by minimizing waste generation and avoiding harsh reaction conditions, aligning the synthesis with the principles of sustainable chemistry. mspmbeed.com

Chemical Reactivity and Derivatization of 2 Cyanoethyl 3 Oxobutanoate

Reactions Involving the Carbonyl Group

The ketone carbonyl group at the C3 position is a primary site for nucleophilic attack and condensation reactions. Its reactivity is central to the utility of 2-Cyanoethyl 3-oxobutanoate as a building block in organic synthesis. researchgate.net

Condensation reactions involving the carbonyl group are fundamental to the derivatization of 2-Cyanoethyl 3-oxobutanoate. These reactions typically involve the initial nucleophilic addition to the ketone carbonyl, followed by a dehydration step, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. smolecule.com

2-Cyanoethyl 3-oxobutanoate readily reacts with primary amines and ammonia (B1221849) at the ketone carbonyl. The reaction proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to yield a stable enamine, specifically a β-enaminone. For instance, the reaction with ammonia gas in methanol (B129727) produces 2-cyanoethyl 3-aminobut-2-enoate. prepchem.com This transformation is significant as it converts the keto group into a nucleophilic enamine moiety, which can be utilized in subsequent cyclization or condensation reactions to build more elaborate molecular frameworks.

Table 1: Synthesis of 2-cyanoethyl 3-aminobut-2-enoate

| Reactant | Reagent | Solvent | Product |

| 2-Cyanoethyl 3-oxobutanoate | Ammonia (gas) | Methanol | 2-cyanoethyl 3-aminobut-2-enoate |

This reaction highlights the formation of a key intermediate for further synthesis.

A prominent application of 2-Cyanoethyl 3-oxobutanoate is in the Hantzsch dihydropyridine (B1217469) synthesis. This multi-component reaction involves the condensation of an aldehyde, an ammonia source (like ammonium (B1175870) acetate), and two equivalents of a β-keto ester. researchgate.netazaruniv.ac.ir When 2-Cyanoethyl 3-oxobutanoate is used, it leads to the formation of symmetrically substituted 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. These compounds are a critical class of L-type calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension. azaruniv.ac.irnih.gov

The reaction with 3-nitrobenzaldehyde (B41214), for example, proceeds through a series of steps including a Knoevenagel condensation between the aldehyde and one molecule of the β-keto ester, and the formation of an enamine from the second molecule of the β-keto ester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-DHP ring structure. researchgate.net The use of 2-Cyanoethyl 3-oxobutanoate as the β-keto ester component is crucial in the synthesis of pharmaceuticals like Felodipine. chemicalbook.compharmaffiliates.com

Table 2: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

| Aldehyde | β-Keto Ester | Ammonia Source | Resulting Structure |

| 3-Nitrobenzaldehyde | 2-Cyanoethyl 3-oxobutanoate | Ammonium Acetate (B1210297) | 1,4-Dihydropyridine derivative |

| Benzaldehyde (B42025) | 2-Cyanoethyl 3-oxobutanoate | Ammonium Acetate | 1,4-Dihydropyridine derivative |

This synthesis is a cornerstone for creating a class of important pharmaceutical compounds. nih.gov

The reaction of the ketone carbonyl group of 2-Cyanoethyl 3-oxobutanoate with a primary amine under appropriate conditions can lead to the formation of a Schiff base (or imine). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, which then undergoes acid- or base-catalyzed dehydration to yield the C=N double bond of the Schiff base. researchgate.net To drive the reaction to completion, the water formed as a byproduct is typically removed, for instance by using a Dean-Stark apparatus or molecular sieves. researchgate.net The resulting Schiff bases can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines.

The oxidation of 2-Cyanoethyl 3-oxobutanoate can be complex, as the molecule possesses several sites susceptible to oxidation. The outcome of the reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful oxidizing agent. orgsyn.org Under harsh conditions (hot, acidic, or strongly basic), it can cause oxidative cleavage of carbon-carbon bonds. youtube.com In the context of a β-keto ester, strong oxidation with hot, acidic permanganate would likely lead to the cleavage of the molecule, potentially at the C2-C3 bond, to yield carboxylic acids. The reaction proceeds through the formation of manganese intermediates, with the final manganese product state depending on the pH. nitrkl.ac.in Under neutral or slightly alkaline conditions, MnO₂ is typically formed. nitrkl.ac.in Precise control of the reaction conditions is necessary to achieve selective oxidation.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is another common oxidizing agent, although its reactivity towards β-keto esters is generally milder than that of permanganate. It is not typically used for direct oxidation of the ketone in a β-keto ester. In other contexts, hydrogen peroxide, often in the form of peroxy acids, is used for Baeyer-Villiger oxidation, which converts ketones to esters. However, this reaction is not a common transformation for β-keto esters like 2-Cyanoethyl 3-oxobutanoate.

Table 3: Potential Outcomes of Oxidation Reactions

| Oxidizing Agent | Conditions | Potential Product(s) |

| Potassium Permanganate | Hot, Acidic | Carboxylic acid fragments (via C-C bond cleavage) |

| Potassium Permanganate | Cold, Dilute, Neutral | Potential for diol formation if unsaturation is present |

The oxidation of β-keto esters is less common than condensation and often leads to degradation of the carbon skeleton under strong conditions. youtube.com

Oxidation Reactions

Formation of Carboxylic Acids or Ketones

The β-keto ester functionality of 2-Cyanoethyl 3-oxobutanoate allows for its conversion into carboxylic acids or ketones through hydrolysis and subsequent decarboxylation.

Under acidic or basic conditions, the ester group can be hydrolyzed. smolecule.com Acid-catalyzed hydrolysis involves the protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by water. This process yields 3-oxobutanoic acid and 3-hydroxypropionitrile (B137533). Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the ester carbonyl, followed by acidification to produce the same carboxylic acid.

A significant reaction of β-keto acids, such as the 3-oxobutanoic acid formed from hydrolysis, is decarboxylation. When heated, these compounds readily lose carbon dioxide to form a ketone. This occurs via a cyclic transition state, resulting in the formation of acetone. The presence of the ketone group at the beta position facilitates this process. Therefore, hydrolysis of 2-Cyanoethyl 3-oxobutanoate followed by decarboxylation is a viable route to produce ketones.

| Reaction | Conditions | Product(s) |

| Ester Hydrolysis | Acidic (e.g., H₃O⁺, heat) or Basic (e.g., NaOH, H₂O, then H₃O⁺) | 3-Oxobutanoic acid and 3-Hydroxypropionitrile |

| Decarboxylation | Heat | Acetone and Carbon Dioxide (from 3-Oxobutanoic acid) |

Reduction Reactions

The carbonyl group of the ketone and the ester in 2-Cyanoethyl 3-oxobutanoate can be reduced using various hydride reagents. The choice of reducing agent determines the selectivity and the final product.

Sodium Borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent. science.gov It is primarily used for the reduction of aldehydes and ketones to their corresponding alcohols. chemguide.co.uk It is generally not strong enough to reduce esters or nitriles under standard conditions. Therefore, when 2-Cyanoethyl 3-oxobutanoate is treated with sodium borohydride, the keto group is selectively reduced. researchgate.net

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and non-selective reducing agent. pdvpmtasgaon.edu.indavuniversity.org It can reduce a wide variety of functional groups, including ketones, esters, carboxylic acids, and nitriles. pdvpmtasgaon.edu.in Due to its high reactivity, it reacts vigorously with protic solvents like water and alcohols. davuniversity.org When 2-Cyanoethyl 3-oxobutanoate is treated with LiAlH₄, all three functional groups—the ketone, the ester, and the nitrile—will be reduced.

| Reducing Agent | Reactivity | Selectivity towards 2-Cyanoethyl 3-oxobutanoate |

| Sodium Borohydride (NaBH₄) | Mild | Reduces the ketone group selectively |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, Unselective | Reduces the ketone, ester, and nitrile groups |

The reduction of 2-Cyanoethyl 3-oxobutanoate leads to the formation of alcohols and/or amines, depending on the reducing agent used.

Using Sodium Borohydride , the ketone group is reduced to a secondary alcohol, yielding 2-cyanoethyl 3-hydroxybutanoate. The ester and nitrile groups remain intact.

Using Lithium Aluminum Hydride , a more complex reduction occurs.

The ketone is reduced to a secondary alcohol.

The ester is reduced to two primary alcohols. The C-O bond between the acyl group and the oxygen is cleaved, resulting in the formation of 1,3-butanediol (B41344) and 3-aminopropan-1-ol (after the nitrile is also reduced).

The nitrile group is reduced to a primary amine. davuniversity.org

Therefore, the complete reduction of 2-Cyanoethyl 3-oxobutanoate with a sufficient amount of LiAlH₄ results in the formation of a diol and an amino alcohol.

| Reagent | Functional Group Reduced | Product Functional Group |

| NaBH₄ | Ketone | Secondary Alcohol |

| LiAlH₄ | Ketone | Secondary Alcohol |

| Ester | Two Primary Alcohols | |

| Nitrile | Primary Amine |

Reactions Involving the Cyano Group

The cyano (nitrile) group in 2-Cyanoethyl 3-oxobutanoate can undergo several important transformations, including nucleophilic reactions and oxidation.

Nucleophilic Substitution Reactions of the Cyano Group

The term "nucleophilic substitution" for a cyano group typically refers to its hydrolysis, which proceeds via nucleophilic attack at the electrophilic carbon atom of the nitrile. The carbon-nitrogen triple bond is polarized, making the carbon atom susceptible to attack by nucleophiles like water or hydroxide ions. smolecule.com This reaction ultimately leads to the substitution of the nitrile group with a carboxyl group or its derivatives. The reaction proceeds through an amide intermediate. byjus.com

Oxidation of Nitrile Groups to Carboxylic Acids

The conversion of a nitrile group to a carboxylic acid is formally an oxidation, although it is mechanistically a hydrolysis. byjus.com This transformation can be achieved under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.com

Acid-catalyzed hydrolysis: The nitrile is heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. The final products are the corresponding carboxylic acid and an ammonium salt. libretexts.org

Base-catalyzed hydrolysis: The nitrile is heated with a strong base such as sodium hydroxide (NaOH). commonorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbon of the nitrile. After the initial reaction, a salt of the carboxylic acid is formed, along with ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. byjus.comlibretexts.org

| Hydrolysis Condition | Reagents | Intermediate | Final Product(s) |

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid + Ammonium Salt |

| Basic | NaOH or KOH, Heat; then H₃O⁺ | Amide | Carboxylate Salt + Ammonia; then Carboxylic Acid |

Reduction of Nitrile Groups to Primary Amines

The nitrile group (-C≡N) in 2-Cyanoethyl 3-oxobutanoate can be reduced to a primary amine (-CH2NH2). This transformation is a valuable synthetic route for introducing an amino functional group. Common methods for this reduction include catalytic hydrogenation and chemical reduction. studymind.co.ukyoutube.com

Catalytic hydrogenation involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium, platinum, or nickel. studymind.co.ukchemguide.co.uk This process typically requires elevated temperatures and pressures to proceed efficiently. studymind.co.uk

Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines. studymind.co.ukyoutube.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. studymind.co.ukchemguide.co.uk Other reagents like sodium borohydride in the presence of a cobalt chloride catalyst have also been utilized for this purpose. youtube.comresearchgate.net

Table 1: Comparison of Reagents for Nitrile Reduction

| Reagent | Conditions | Solvent | Typical Workup |

|---|---|---|---|

| H₂/Pd, Pt, or Ni | High temperature and pressure | Various | Filtration |

| LiAlH₄ | Anhydrous | Dry ether or THF | Acidic |

| NaBH₄/CoCl₂ | - | - | - |

Hydrolysis of Nitrile Groups

The nitrile group can undergo hydrolysis to form a carboxylic acid. This can be achieved through either chemical or enzymatic methods. nih.gov

Alkaline hydrolysis, often mediated by potassium hydroxide (KOH), is a common method for converting nitriles to carboxylic acids. libretexts.org The process typically involves heating the nitrile under reflux with an aqueous solution of the base. libretexts.org This initially produces the carboxylate salt, which is then acidified to yield the final carboxylic acid. libretexts.orgsavemyexams.com For instance, the KOH-mediated hydrolysis of 2-aryl-3-(2-cyanoethyl)aziridines has been shown to proceed, followed by a ring expansion. rsc.orgugent.be

Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. nih.gov Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct conversion of nitriles to their corresponding carboxylic acids and ammonia. openbiotechnologyjournal.comnih.gov This biocatalytic approach is recognized for its efficiency in degrading toxic nitriles and for its application in the synthesis of valuable amides and carboxylic acids. nih.gov The use of nitrilase has been demonstrated in the hydrolysis of 2-aryl-3-(2-cyanoethyl)aziridines, providing a selective route to functionalized γ-lactams. rsc.orgugent.be

Reactions Involving the Ester Moiety

The ester group in 2-Cyanoethyl 3-oxobutanoate is also susceptible to chemical transformations, primarily through nucleophilic acyl substitution.

Nucleophilic acyl substitution is a characteristic reaction of esters and other carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the alkoxy group. libretexts.org This process proceeds through a tetrahedral intermediate. masterorganicchemistry.com A wide range of nucleophiles can be employed, allowing for the synthesis of various derivatives.

Transesterification is a specific type of nucleophilic acyl substitution where one ester is converted into another by reacting with an alcohol. libretexts.org This reaction is often catalyzed by an acid or a base. In the context of 2-Cyanoethyl 3-oxobutanoate, transesterification can be utilized to modify the ester group, thereby altering the lipophilicity of the molecule. This modulation of lipophilicity is a critical aspect in the design of compounds with specific physicochemical properties, for example, in the development of pharmaceutical agents.

Formation of Heterocyclic Compounds

Synthesis of 1,4-Dihydropyridine Derivatives

The 1,4-dihydropyridine scaffold is a cornerstone of many cardiovascular drugs. 2-Cyanoethyl 3-oxobutanoate serves as a key building block in the Hantzsch dihydropyridine synthesis, a classic multi-component reaction. This one-pot condensation typically involves an aldehyde, ammonia, and two equivalents of a β-ketoester. chemicalbook.com When 2-Cyanoethyl 3-oxobutanoate is used, it leads to the formation of 1,4-dihydropyridine derivatives bearing cyanoethoxycarbonyl groups at the 3 and 5 positions. These derivatives are significant in the development of antihypertensive agents.

The general mechanism involves the initial formation of an enamine from one molecule of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and a second molecule of the β-ketoester. These two intermediates then react in a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring. chemicalbook.com

Table 1: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

| Reactants | Key Intermediate(s) | Product Class |

|---|

Synthesis of Intermediates for Non-Steroidal Mineralocorticoid Receptor Antagonists (e.g., Finerenone)

2-Cyanoethyl 3-oxobutanoate is a crucial intermediate in the synthesis of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor. Finerenone is used to treat chronic kidney disease associated with type 2 diabetes. The synthesis involves a Knoevenagel condensation between an appropriate benzaldehyde derivative (4-formyl-3-methoxybenzonitrile) and 2-cyanoethyl 3-oxobutanoate. This reaction is catalyzed by a base, such as piperidine (B6355638) with acetic acid, and results in the formation of 2-cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate. This intermediate is then further reacted to construct the dihydropyridine core of Finerenone.

Table 2: Role of 2-Cyanoethyl 3-oxobutanoate in Finerenone Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Intermediate | Final Product Class |

|---|

Synthesis of Calcium Channel Blockers (e.g., Felodipine-d3, Azelnidipine, Manidipine)

The dihydropyridine structure is central to a class of calcium channel blockers used to treat hypertension. 2-Cyanoethyl 3-oxobutanoate is explicitly identified as an intermediate in the synthesis of Felodipine-d3, a deuterated analog of the calcium channel blocker Felodipine. chemicalbook.com The synthesis follows the Hantzsch reaction pathway, where the β-ketoester moiety of the molecule participates in the formation of the dihydropyridine ring.

While direct evidence for the use of 2-cyanoethyl 3-oxobutanoate in the synthesis of Azelnidipine and Manidipine is not prevalent in the reviewed literature, the synthesis of these drugs also relies on the Hantzsch reaction. For instance, patents describing the synthesis of Azelnidipine mention the use of isopropyl acetoacetate (B1235776), and the synthesis of Manidipine involves 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate. wikipedia.orggoogle.comgoogle.com This indicates that various esters of acetoacetic acid are employed to build the core dihydropyridine structure of these calcium channel blockers. Given its structure, 2-cyanoethyl 3-oxobutanoate is a plausible, though not explicitly documented, precursor for analogous dihydropyridine-based drugs.

Table 3: β-Ketoesters in the Synthesis of Calcium Channel Blockers

| Drug | β-Ketoester Intermediate Mentioned in Literature |

|---|---|

| Felodipine-d3 | 2-Cyanoethyl 3-oxobutanoate chemicalbook.com |

| Azelnidipine | Isopropyl acetoacetate google.comgoogle.com |

Formation of Pyrazole (B372694) or Isoxazole (B147169) Derivatives from β-ketoester

The 1,3-dicarbonyl functionality of β-ketoesters like 2-cyanoethyl 3-oxobutanoate is a classic precursor for the synthesis of five-membered heterocyclic rings such as pyrazoles and isoxazoles.

The synthesis of pyrazole derivatives is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. drugfuture.comchemhelpasap.comname-reaction.comjk-sci.comslideshare.net The reaction of 2-cyanoethyl 3-oxobutanoate with hydrazine would first involve the formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield a pyrazole ring. Depending on the reaction conditions, a pyrazolone (B3327878) tautomer may also be formed. chemhelpasap.com

Similarly, isoxazole derivatives can be synthesized by reacting the β-ketoester with hydroxylamine (B1172632). nih.govijpca.orgnanobioletters.comorganic-chemistry.orgnih.gov The mechanism is analogous to the pyrazole synthesis, with the nitrogen of the hydroxylamine attacking one carbonyl and the oxygen attacking the other, leading to cyclization and the formation of the isoxazole ring after dehydration.

Table 4: General Synthesis of Pyrazoles and Isoxazoles from β-Ketoesters

| Target Heterocycle | Reagent | Key Reaction Name |

|---|---|---|

| Pyrazole | Hydrazine | Knorr Pyrazole Synthesis drugfuture.comchemhelpasap.comname-reaction.comjk-sci.comslideshare.net |

Reactions Leading to Aziridines and Lactams/Lactones

Current research does not provide direct evidence for the synthesis of aziridines, lactams, or lactones starting from 2-cyanoethyl 3-oxobutanoate. While there are studies on the synthesis of 2-aryl-3-(2-cyanoethyl)aziridines and their subsequent conversion to γ-lactams and γ-lactones, these syntheses start from different precursors, such as 2-aryl-3-(tosyloxymethyl)aziridines. rsc.orgugent.beresearchgate.net The reactivity of the β-ketoester group is generally directed towards enolate formation and condensation reactions, which are not typical pathways for the formation of aziridine (B145994) rings. Similarly, the formation of lactams or lactones from this compound would require significant molecular rearrangement or the introduction of additional functional groups through multi-step sequences not currently documented in the literature. google.com

Applications in Quinazoline and Quinoline (B57606) Derivatives

While direct and extensive documentation for the use of 2-Cyanoethyl 3-oxobutanoate in classic quinoline syntheses like the Friedländer synthesis is not prevalent in readily available literature, its application in constructing related nitrogen-containing heterocyclic systems is well-established. wikipedia.orgnih.gov The Friedländer synthesis typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene ketone, a description that fits 2-Cyanoethyl 3-oxobutanoate. wikipedia.orgorganic-chemistry.org

More specifically, 2-Cyanoethyl 3-oxobutanoate is a key precursor for synthesizing 1,4-dihydropyridine (DHP) derivatives, a class of compounds structurally related to quinolines and of significant importance in pharmaceuticals. The process involves first converting 2-Cyanoethyl 3-oxobutanoate into its enamine, 2-cyanoethyl 3-aminobut-2-enoate. prepchem.com This is achieved by reacting the β-keto ester with ammonia in methanol, where the ammonia gas is passed through the solution for several hours. prepchem.com This enamine then serves as a crucial component in the Hantzsch dihydropyridine synthesis, a multi-component reaction that condenses an aldehyde, a β-keto ester, and a nitrogen donor (like the enamine) to form the dihydropyridine ring. These DHP derivatives are foundational to many cardiovascular drugs.

Derivatization Strategies for Specific Research Applications

The functional groups within 2-Cyanoethyl 3-oxobutanoate allow for strategic modifications, enabling the synthesis of diverse molecules for targeted research, including biological activity studies and the creation of isotopically labeled standards.

Modulation of Molecular Structure for Biological Activity Studies

2-Cyanoethyl 3-oxobutanoate is an ideal starting material for generating libraries of compounds to study structure-activity relationships (SAR). Its participation in multi-component reactions, such as the Biginelli reaction, allows for the systematic modification of the resulting molecular scaffolds. semanticscholar.org The Biginelli reaction is a one-pot synthesis that combines a β-keto ester (like 2-Cyanoethyl 3-oxobutanoate), an aldehyde, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidinones (DHPMs). semanticscholar.org

These DHPMs are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological receptors, exhibiting a wide array of activities including anticancer, anti-inflammatory, and antihypertensive properties. semanticscholar.orgekb.eg By varying the aldehyde component of the reaction, researchers can introduce different substituents onto the dihydropyrimidine (B8664642) core. This systematic structural modulation allows for the exploration of how specific chemical features influence biological efficacy. For instance, the nature and position of substituents on an aryl ring introduced via the aldehyde can dramatically alter the compound's inhibitory potential against a specific enzyme or receptor. ekb.eg Studies have shown that adding hydroxy or halogen groups to the phenyl ring of DHPM derivatives can significantly enhance their biological activity. ekb.eg

The following table illustrates research findings on how different substituents on dihydropyrimidine derivatives, a class of compounds accessible from β-keto esters, affect their biological activity against the enzyme urease.

| Compound Base Structure | Substituent on Phenyl Ring | Biological Target | Measured Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Dihydropyrimidine Derivative | Unsubstituted | Urease Inhibition | Activity Abolished | ekb.eg |

| Dihydropyrimidine Derivative | 3-Bromo, 4-Hydroxy | Urease Inhibition | 4.95 ± 0.7 | ekb.eg |

| Dihydropyrimidine Derivative | Trifluoromethyl (ortho or para) | Urease Inhibition | Highly Potent | ekb.eg |

Synthesis of Labeled Compounds (e.g., Felodipine-d3)

2-Cyanoethyl 3-oxobutanoate, also known as 2-Cyanoethyl acetoacetate, serves as an intermediate in the synthesis of isotopically labeled compounds, which are essential tools in pharmacokinetic and metabolic studies. smallmolecules.com A notable example is its role in the preparation of Felodipine-d3, the deuterium-labeled version of the antihypertensive drug Felodipine. smallmolecules.com

Felodipine is a dihydropyridine calcium channel blocker, and its synthesis is a variation of the Hantzsch reaction. nih.govnih.gov The standard synthesis involves the condensation of three key components: an aryl aldehyde, and two different β-carbonyl compounds, one of which provides the nitrogen atom for the ring. Specifically, the synthesis of Felodipine involves reacting 2,3-dichlorobenzaldehyde (B127699) with methyl acetoacetate and an aminocrotonate ester. google.comgoogle.com

To generate the labeled Felodipine-d3, a deuterated version of one of the starting materials is incorporated. The "d3" designation indicates the presence of three deuterium (B1214612) atoms, typically replacing the hydrogens of a methyl group (-CD₃). This is achieved by using a deuterated precursor, such as methyl-d3 acetoacetate, in the Hantzsch reaction. The resulting Felodipine-d3 molecule contains a stable isotopic label, allowing it to be easily traced and quantified in biological systems without altering its fundamental chemical or pharmacological properties.

The table below outlines the key reactants for the synthesis of both standard Felodipine and its deuterated analog.

| Component | Reactant for Standard Felodipine Synthesis | Reactant for Felodipine-d3 Synthesis | Reference |

|---|---|---|---|

| Aldehyde | 2,3-Dichlorobenzaldehyde | 2,3-Dichlorobenzaldehyde | google.comgoogle.com |

| Acetoacetate Component | Methyl acetoacetate | Methyl-d3 acetoacetate | smallmolecules.comgoogle.com |

| Aminocrotonate Component | Ethyl 3-aminocrotonate | Ethyl 3-aminocrotonate | google.comgoogle.com |

Advanced Spectroscopic and Analytical Characterization in Research of 2 Cyanoethyl 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 2-Cyanoethyl 3-oxobutanoate by providing detailed information about the local chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. Although the compound is commercially available, fully assigned experimental spectra are not widely published. However, the expected spectral data can be reliably predicted based on the known structure and established principles of NMR spectroscopy.

The structure contains two distinct forms due to keto-enol tautomerism. The following analysis focuses on the predominant keto tautomer.

Figure 1: Chemical Structure of 2-Cyanoethyl 3-oxobutanoate

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Cyanoethyl 3-oxobutanoate, four distinct proton signals are expected. The chemical shifts (δ) are influenced by adjacent electronegative atoms (oxygen, nitrogen) and functional groups (carbonyl, nitrile).

The methylene (B1212753) protons (H-b and H-c) are adjacent to each other and would therefore show coupling, appearing as triplets. The methylene group (H-d) is isolated and flanked by two carbonyl groups, resulting in a singlet. The terminal methyl group (H-a) is also isolated and appears as a singlet.

Predicted ¹H NMR Data for 2-Cyanoethyl 3-oxobutanoate (Keto Form) Solvent: CDCl₃

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | -C(=O)CH₃ | ~2.2 | Singlet | 3H |

| b | -OCH₂CH₂CN | ~4.4 | Triplet | 2H |

| c | -OCH₂CH₂CN | ~2.8 | Triplet | 2H |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are highly dependent on the carbon's hybridization and its bonding to electronegative atoms.

The spectrum is expected to show seven distinct signals for the keto form. The two carbonyl carbons (ester and ketone) will appear far downfield, while the nitrile carbon has a characteristic shift around 117-120 ppm. The remaining sp³ hybridized carbons appear at higher fields.

Predicted ¹³C NMR Data for 2-Cyanoethyl 3-oxobutanoate (Keto Form) Solvent: CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | ~30 |

| C (=O)CH₃ | ~201 |

| -OC H₂- | ~61 |

| -CH₂C N | ~18 |

| C N | ~117 |

| -C(=O)C H₂C(=O)- | ~50 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Cyanoethyl 3-oxobutanoate, the key correlation would be a cross-peak between the proton signals at ~4.4 ppm (H-b) and ~2.8 ppm (H-c), confirming the presence of the -CH₂CH₂- fragment in the cyanoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). researchgate.net It would show cross-peaks connecting each proton signal to its corresponding carbon signal as laid out in the tables above, for instance, connecting the proton at ~2.2 ppm to the carbon at ~30 ppm (the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for piecing together the entire molecular structure. researchgate.net Key correlations would include:

A cross-peak from the methyl protons (H-a, ~2.2 ppm) to the ketone carbonyl carbon (~201 ppm).

Cross-peaks from the methylene protons (H-d, ~3.5 ppm) to both the ketone (~201 ppm) and ester (~167 ppm) carbonyl carbons.

A cross-peak from the methylene protons of the ethyl group (H-b, ~4.4 ppm) to the ester carbonyl carbon (~167 ppm).

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

ESI-MS is a soft ionization technique ideal for confirming the molecular weight of moderately polar molecules like 2-Cyanoethyl 3-oxobutanoate. The analysis involves detecting the intact molecule with a charge attached (e.g., a proton or sodium ion). Given the molecular formula C₇H₉NO₃, the exact neutral mass is 155.0582 g/mol . nih.gov ESI-MS in positive ion mode would be expected to show prominent ions corresponding to the protonated molecule or other common adducts. sci-hub.segoogleapis.com

Predicted ESI-MS Adducts for 2-Cyanoethyl 3-oxobutanoate

| Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₇H₁₀NO₃]⁺ | 156.0655 |

| [M+Na]⁺ | [C₇H₉NO₃Na]⁺ | 178.0475 |

GC-MS is a powerful hyphenated technique used to separate volatile compounds and identify them. It is highly effective for assessing the purity of 2-Cyanoethyl 3-oxobutanoate and identifying any volatile impurities. ucc.ie The gas chromatograph separates the sample components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which acts as a detector, providing a mass spectrum for identification.

Potential impurities that could be detected include residual starting materials or solvents from synthesis. Furthermore, GC-MS analysis of β-keto esters can sometimes separate the keto and enol tautomers, which would appear as two distinct peaks with identical mass spectra, providing insight into the tautomeric equilibrium of the compound under the analysis conditions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 2-Cyanoethyl 3-oxobutanoate by providing its exact mass with high precision. This technique allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. The exact mass is calculated based on the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

For 2-Cyanoethyl 3-oxobutanoate, with the molecular formula C₇H₉NO₃, the theoretical exact mass and monoisotopic mass have been computed to be 155.058243149 Da. nih.gov Experimental determination via HRMS would involve ionizing the sample (e.g., through Electrospray Ionization - ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ion. The high accuracy of HRMS provides strong evidence for the compound's identity, a fundamental requirement in chemical research and synthesis. rsc.org

Table 1: HRMS Data for 2-Cyanoethyl 3-oxobutanoate

| Parameter | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | nih.gov |

| Theoretical Exact Mass | 155.058243149 Da | nih.gov |

| Theoretical Monoisotopic Mass | 155.058243149 Da | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic Vibrational Modes of Cyano, Carbonyl, and Ester Groups

The IR spectrum of 2-Cyanoethyl 3-oxobutanoate is distinguished by absorption bands corresponding to its key functional groups: a nitrile (cyano), a ketone carbonyl, and an ester carbonyl. Each of these groups vibrates at a characteristic frequency, making IR spectroscopy an excellent method for structural confirmation.

Cyano (C≡N) Group: The stretching vibration of the carbon-nitrogen triple bond of the cyano group typically appears as a sharp, medium-intensity peak in the range of 2200-2300 cm⁻¹. uni-muenster.de

Carbonyl (C=O) Groups: This molecule contains two different carbonyl groups. The ketone carbonyl stretch is expected around 1700-1725 cm⁻¹, while the ester carbonyl stretch typically appears at a slightly higher frequency, around 1735-1750 cm⁻¹. These absorptions are usually the most intense peaks in the spectrum.

Ester (C-O) Group: The ester functionality also exhibits characteristic C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for 2-Cyanoethyl 3-oxobutanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano | C≡N Stretch | 2200 - 2300 | Medium, Sharp |

| Ketone Carbonyl | C=O Stretch | 1700 - 1725 | Strong |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |

| Ester | C-O Stretch | 1000 - 1300 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. davuniversity.org While UV-Vis spectra are generally broad and less specific for identification than IR or NMR, they are highly useful for quantitative analysis and for studying conjugated systems. bioglobax.com

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of 2-Cyanoethyl 3-oxobutanoate is influenced by the electronic transitions within its chromophores, primarily the carbonyl groups. The compound can exhibit keto-enol tautomerism. In its enol form, a conjugated system (C=C-C=O) is created, which significantly affects the UV absorption.

n→π* Transitions: The lone pair electrons on the oxygen atoms of the carbonyl groups can be excited to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths.

π→π* Transitions: In the enol tautomer, the conjugated system allows for more intense π→π* transitions, which occur at shorter wavelengths compared to the n→π* transitions. For example, a related compound, diethyl 2-cyano-3-oxosuccinate, which also exists in an enol form, shows a UV absorption maximum (λ_max) at 282 nm. mdpi.com The specific absorption wavelength and molar absorptivity (ε) are dependent on the solvent used. davuniversity.org

Chromatographic Separations

Chromatography is a laboratory technique for the separation of a mixture. advancechemjournal.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful type of chromatography used extensively in analytical chemistry. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of 2-Cyanoethyl 3-oxobutanoate. advancechemjournal.com This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.org

For purity analysis, a solution of the synthesized compound is injected into the HPLC system. The resulting chromatogram displays peaks corresponding to the target compound and any impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks. lookchem.com Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard of known concentration. lookchem.com HPLC methods are crucial during drug development and manufacturing to separate, identify, and quantify the main compound, synthetic intermediates, and any degradation products. advancechemjournal.com In research involving this compound, HPLC has been used to confirm product formation and purity levels. scribd.comevitachem.com

Table 3: Typical Parameters for HPLC Analysis

| Parameter | Description | Typical Setting |

| Column | The stationary phase where separation occurs. | Reversed-phase (e.g., C18) |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of water and an organic solvent (e.g., Acetonitrile, Methanol) |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |

| Detector | The component that visualizes the separated compounds. | UV Detector (set at a wavelength where the compound absorbs, e.g., ~210-280 nm) |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |

| Retention Time | The time it takes for the compound to travel through the column to the detector. | Specific to the compound and method conditions. |

Chiral HPLC for Enantiomeric Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of chiral compounds. csfarmacie.cz In the context of pharmaceutical development, where the different enantiomers of a chiral drug can have vastly different biological effects, chiral HPLC is indispensable. csfarmacie.czamericanpharmaceuticalreview.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. csfarmacie.czindexcopernicus.com

The mechanism of separation on a CSP involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. indexcopernicus.com These interactions can include hydrogen bonding, dipole-dipole interactions, and π-π bonding. indexcopernicus.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for separating a broad range of chiral molecules. americanpharmaceuticalreview.comindexcopernicus.com

For the analysis of compounds like 2-Cyanoethyl 3-oxobutanoate, a chiral HPLC method would be developed to resolve its potential enantiomers. The development process involves screening different chiral columns and optimizing the mobile phase composition to achieve sufficient resolution. indexcopernicus.com A typical setup might involve a normal-phase method using a mobile phase of hexane (B92381) and an alcohol like 2-propanol. indexcopernicus.com The goal is to obtain baseline separation of the enantiomeric peaks, allowing for accurate quantification of enantiomeric purity. indexcopernicus.com

A preparative chiral HPLC method, such as simulated moving bed (SMB) technology, can be employed for the large-scale separation of enantiomers. google.com

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Typical Value |

| Column | Chiralcel OD-H (Cellulose-based) |

| Mobile Phase | Hexane: 2-Propanol (e.g., 100:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength |

| Column Temperature | Ambient |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net In a manufacturing setting for 2-Cyanoethyl 3-oxobutanoate, GC is used to monitor the reaction progress and assess the purity of the final product. google.com A sample of the reaction mixture or purified product is diluted in a suitable solvent and injected into the GC. google.com

The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net A common column used for this type of analysis is a non-polar or mid-polar column, such as an HP-5, which is a (5%-phenyl)-methylpolysiloxane phase. google.com A flame ionization detector (FID) is typically used for detection due to its high sensitivity to organic compounds. google.com

The resulting chromatogram provides information on the relative amounts of different components in the sample, allowing for the determination of the purity of 2-Cyanoethyl 3-oxobutanoate. google.com By comparing the retention times of the peaks in the sample to those of known standards, the identity of the components can be confirmed.

Table 2: Typical GC Parameters for Purity Analysis

| Parameter | Typical Value |

| Column | HP-5, 30 m x 0.320 mm x 0.25 µm |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | A temperature gradient (e.g., starting at 50°C and ramping to 250°C) |

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient method for the purification of organic compounds. openochem.orghawachhplccolumn.com It is frequently employed in the synthesis of 2-Cyanoethyl 3-oxobutanoate to isolate the desired product from unreacted starting materials and byproducts. chemicalbook.com The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). openochem.org

The process begins with the selection of an appropriate solvent system, often guided by thin-layer chromatography (TLC) analysis. hawachhplccolumn.com The crude product is loaded onto the top of a column packed with silica gel, and the chosen eluent is passed through the column under positive pressure. openochem.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

In the synthesis of 2-Cyanoethyl 3-oxobutanoate, flash chromatography with a solvent system such as ethyl acetate (B1210297) and hexane is a common purification step. uva.nl This allows for the removal of impurities to yield the product with high purity. chemicalbook.com

Table 3: Flash Column Chromatography Purification Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexane (e.g., starting with a low percentage of ethyl acetate and increasing) |

| Sample Loading | The crude product is often dissolved in a minimal amount of the eluent or a stronger solvent and adsorbed onto a small amount of silica gel before being loaded onto the column. |

| Fraction Collection | Fractions are collected in test tubes or flasks and analyzed by TLC. |

X-ray Crystallography for Solid-State Structure Elucidation

The process involves growing a single, high-quality crystal of the compound. libretexts.org This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. wikipedia.org The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. wikipedia.org By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. wikipedia.org From this map, the positions of the individual atoms can be determined, and the molecular structure can be elucidated.

For a related compound, ethyl 2-cyano-3-N,N-dimethyl amino acrylate, X-ray crystallography revealed a nearly planar conformation in the solid state. nih.gov Similar studies on 2-Cyanoethyl 3-oxobutanoate or its derivatives could provide valuable insights into its molecular geometry and intermolecular interactions.

Table 4: Hypothetical Crystallographic Data for a Derivative of 2-Cyanoethyl 3-oxobutanoate

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Unit Cell Dimensions | a = X.XX Å, b = Y.YY Å, c = Z.ZZ Å, β = XX.X° |

| Data Collection Temperature | 100 K |

| Resolution | 0.8 Å |

Theoretical and Computational Studies of 2 Cyanoethyl 3 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the properties of 2-Cyanoethyl 3-oxobutanoate. These calculations, based on the principles of quantum mechanics, allow for the detailed examination of the molecule's electronic structure and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. cp2k.orgfaccts.de For 2-Cyanoethyl 3-oxobutanoate, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net This process of geometry optimization seeks the lowest energy conformation of the molecule, providing a foundational understanding of its shape and steric properties. cp2k.orgfaccts.de

Beyond geometry, DFT is crucial for elucidating the electronic structure of the molecule. It provides information on the distribution of electrons within the molecule, which is essential for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter derived from FMO analysis. researchgate.net A smaller energy gap generally indicates higher chemical reactivity and greater polarizability. researchgate.net For 2-Cyanoethyl 3-oxobutanoate, the analysis of its frontier orbitals helps in predicting its reactivity in various chemical reactions. researchgate.net The spatial distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. researchgate.net |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.deresearchgate.net Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor regions), susceptible to nucleophilic attack. researchgate.netsobereva.com

For 2-Cyanoethyl 3-oxobutanoate, the MESP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, making them likely sites for interaction with electrophiles. Conversely, regions around hydrogen atoms would show positive potential.

Local Orbital Locator (LOL) and Electron Localization Function (ELF) Analysis

The Local Orbital Locator (LOL) and Electron Localization Function (ELF) are topological analyses that provide insights into the nature of chemical bonding and electron localization within a molecule. niscpr.res.inmdpi.com ELF analysis helps in distinguishing between different types of chemical bonds (covalent, ionic, metallic) and identifying lone pairs of electrons. mdpi.com LOL, which is based on the kinetic energy density, also provides a picture of electron localization, with high values indicating regions where electrons are highly localized, such as in covalent bonds and lone pairs. journalijar.com

In the context of 2-Cyanoethyl 3-oxobutanoate, ELF and LOL analyses can be used to characterize the covalent bonds within the molecule, such as the C-C, C-H, C=O, C-O, and C≡N bonds, and to visualize the lone pair electrons on the oxygen and nitrogen atoms. researchgate.net

Global and Local Philicity Indices

Global and local philicity indices are concepts derived from conceptual DFT that quantify the reactivity of a molecule. researchgate.net Global reactivity descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). These parameters provide a general measure of a molecule's reactivity.

Local philicity indices, on the other hand, pinpoint the reactivity of specific atomic sites within the molecule. These indices are used to predict the most favorable sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

Fukui Function Analysis for Reactivity Prediction

Fukui function analysis is another tool from conceptual DFT used to predict the reactivity of different sites within a molecule. sobereva.comresearchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. rsc.orgresearchgate.net

There are three types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating these functions for each atom in 2-Cyanoethyl 3-oxobutanoate, one can identify the atoms that are most susceptible to attack by nucleophiles, electrophiles, or radicals, thus providing a detailed map of the molecule's chemical reactivity. researchgate.netresearchgate.net

| Analysis Type | Information Provided | Application to 2-Cyanoethyl 3-oxobutanoate |

| DFT Geometry Optimization | Stable 3D structure, bond lengths, and angles. cp2k.orgfaccts.de | Provides the foundational molecular structure. |

| FMO Analysis | HOMO-LUMO energies and gap, nucleophilic and electrophilic sites. youtube.comlibretexts.org | Predicts general reactivity and kinetic stability. researchgate.net |

| MESP Mapping | 3D charge distribution, electron-rich and electron-poor regions. uni-muenchen.deresearchgate.net | Visualizes sites for electrophilic and nucleophilic attack. researchgate.net |

| LOL/ELF Analysis | Electron localization, nature of chemical bonds, and lone pairs. niscpr.res.inmdpi.com | Characterizes bonding within the molecule. researchgate.net |

| Philicity Indices | Global and local reactivity parameters. | Quantifies the reactivity of the molecule and specific atoms. |

| Fukui Function Analysis | Site-specific reactivity towards nucleophilic, electrophilic, and radical attack. researchgate.net | Pinpoints the most reactive atoms for different reaction types. researchgate.net |